molecular formula C10H9NO2 B154114 Gentianine CAS No. 439-89-4

Gentianine

Cat. No.: B154114
CAS No.: 439-89-4
M. Wt: 175.18 g/mol
InChI Key: DFNZYFAJQPLJFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . This compound’s interaction with these targets contributes to its potential anti-inflammatory action .

Mode of Action

This compound interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that this compound might influence the pathways leading to the production of these pro-inflammatory cytokines .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, this compound can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .

Biochemical Analysis

Biochemical Properties

Gentianine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a base that forms salts, such as the hydrochloride salt, upon treatment with acids

Cellular Effects

This compound has demonstrated the ability to suppress inflammation in various diseases . For instance, it has been shown to promote cell proliferation and reduce inflammation and oxidative stress in AR42J cells in a caerulein-induced acute pancreatitis cell model .

Molecular Mechanism

It has been suggested that this compound’s potential anti-inflammatory action might be partly based on the suppressed production of tumor necrosis factor-a (TNF-a) and interleukin (IL)-6 .

Temporal Effects in Laboratory Settings

It is known that this compound is a crystalline solid with a melting point of 82-83 °C , indicating its stability under normal conditions.

Dosage Effects in Animal Models

This compound has been shown to exert measurable anti-inflammatory and analgesic effects in animal models . The specific effects of varying dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound is likely metabolized in the intestine

Transport and Distribution

Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) . It is possible that similar mechanisms may be involved in the transport and distribution of this compound.

Subcellular Localization

Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins in plant cells, which may provide insights into the subcellular localization of this compound.

Properties

IUPAC Name

5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNZYFAJQPLJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC2=C1CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963141
Record name 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439-89-4
Record name Gentianine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentianine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTIANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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